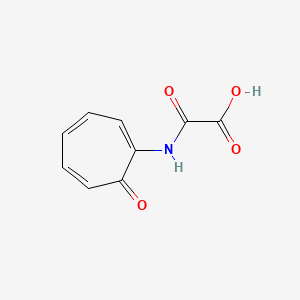

N-Troponyloxamic acid

Description

Properties

CAS No. |

65425-79-8 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-oxo-2-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetic acid |

InChI |

InChI=1S/C9H7NO4/c11-7-5-3-1-2-4-6(7)10-8(12)9(13)14/h1-5H,(H,13,14)(H,10,11,12) |

InChI Key |

JWMCYMFRBJEIIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)NC(=O)C(=O)O |

Other CAS No. |

65425-79-8 |

Synonyms |

N-troponyloxamic acid |

Origin of Product |

United States |

Scientific Research Applications

Antiallergic Activity

One of the primary applications of N-Troponyloxamic acid is its potential as an antiallergic agent . Research has demonstrated that various derivatives of this compound exhibit significant antianaphylactic activity. In a study conducted on passive paw anaphylaxis in rats, certain esters derived from this compound showed oral activity, indicating their potential for therapeutic use in allergic reactions . The relationship between the structural characteristics of these compounds and their biological activity has been a focus of investigation, suggesting that modifications to the molecular structure can enhance efficacy .

Antimicrobial Properties

This compound and its derivatives have also been evaluated for their antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Their mechanisms often involve interference with bacterial cell wall synthesis or disruption of metabolic processes . This makes them promising candidates for developing new antibiotics, especially in light of rising antibiotic resistance.

Anticancer Applications

The anticancer potential of this compound is another area of active research. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro. For example, compounds containing this moiety have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for inhibiting tumor growth . The mechanisms proposed include induction of apoptosis and inhibition of specific kinases involved in tumor progression .

Molecular Docking Studies

Molecular modeling and docking studies have been employed to understand the interactions between this compound derivatives and biological targets at the molecular level. These studies provide insights into how structural modifications can enhance binding affinity to target proteins, potentially leading to improved therapeutic outcomes . For instance, docking studies have highlighted specific amino acid interactions that are crucial for the bioactivity of synthesized compounds.

Case Study 1: Antiallergic Activity Evaluation

In a controlled study, several derivatives of this compound were synthesized and tested for their antiallergic properties using animal models. The results indicated that certain esters had a significant impact on reducing allergic responses compared to control groups, suggesting a viable pathway for developing new antiallergic medications .

Case Study 2: Antimicrobial Efficacy

A series of this compound derivatives were screened against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited potent antimicrobial activity, outperforming traditional antibiotics in specific assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Thioamides and Thiopeptides

Thioamides, such as those synthesized via thiobenzimidazolone derivatives or ynamide-mediated routes , share functional similarities with N-Troponyloxamic acid. Both classes involve carbonyl groups, but thioamides replace oxygen with sulfur, altering reactivity and stability.

| Property | This compound (Hypothetical) | Thioamides (e.g., Thiobenzimidazolones) |

|---|---|---|

| Synthesis Method | Likely via oxamic acid derivatization | Ynamide-mediated coupling |

| Reactivity | Potential metal chelation | Prone to thiol-exchange reactions |

| Applications | Coordination chemistry (inferred) | Peptide modification, drug design |

Thioamides exhibit higher nucleophilicity due to sulfur’s polarizability, whereas this compound’s oxamic group may favor stronger hydrogen bonding. Ynamide-mediated synthesis, effective for thioamides (yields >80% ), could theoretically adapt to this compound by substituting sulfur with oxygen-based reagents.

2.2 Tranexamic Acid

Regulatory pathways for TXA (e.g., EMA approvals ) highlight the rigor required to advance novel compounds like this compound.

Comparison with Coordination Complexes

This compound’s oxamic acid group may enable metal coordination, akin to Zn(II) or Cu(II) complexes with 1,3,4-thiadiazole derivatives .

Thiadiazole complexes demonstrate robust antimicrobial activity, suggesting this compound derivatives could be screened for similar properties. However, troponyl group steric effects might limit metal accessibility compared to planar thiadiazole ligands.

Preparation Methods

Cyclization of Quinoline Derivatives

A prominent method involves reacting 4,7-dichloro-2-methylquinoline (1a ) with 3,4,5,6-tetrachloro-1,2-benzoquinone (2d ) in dioxane at 102°C, yielding 4,5,6-trichloro-1,3-tropolone (3h ) with a 72% yield. This reaction proceeds via aldol condensation, forming a norcaradiene intermediate that rearranges into the tropolone system. The use of acetic acid (Method A) or dioxane (Method B) as solvents influences product distribution, with Method B favoring 3h due to controlled dehydrochlorination.

Amination of Tropolone

Subsequent amination of tropolone derivatives is critical. For instance, 2-amino-6-methoxytropone is synthesized by treating 6-methoxytropone with ammonium chloride in ethanol at 0°C. The amino group is introduced via nucleophilic substitution, with the reaction’s success dependent on the electron-withdrawing effects of substituents on the tropolone ring.

Oxamic Acid Moiety Incorporation

The oxamic acid component is introduced through acylation of troponylamine using ethyloxalyl chloride, followed by hydrolysis.

Acylation with Ethyloxalyl Chloride

Troponylamine reacts with ethyloxalyl chloride in methylene chloride in the presence of triethylamine (Method B). This step forms the ethyl oxamate ester (19 ), with yields optimized by maintaining anhydrous conditions and a 1:1.05 molar ratio of amine to acyl chloride. The reaction mechanism involves the formation of an acylpyridinium intermediate when pyridine is used as a base.

Reaction Conditions for Acylation

Hydrolysis of Oxamate Esters

The ethyl ester (19 ) is hydrolyzed to this compound using 5% hydrochloric acid at ambient temperature for 48 hours. Alkaline conditions (e.g., 20% sodium carbonate) are avoided to prevent decarboxylation. The hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by the electron-withdrawing troponyl group.

Alternative Routes and Modifications

Thionyl Chloride-Mediated Activation

In a patent-derived method, acetylated tropic acid is converted to its acid chloride using thionyl chloride before coupling with amino alcohols. Although designed for tropic acid esters, this approach could be adapted for oxamic acid synthesis by substituting tropic acid with troponylamine. The use of aluminum oxide as an acid scavenger improves yields by preventing side reactions.

Combinatorial Optimization

Combinatorial libraries employing Boc-protected amines and DCC/HOBt coupling agents suggest potential for optimizing acylation steps. For example, protecting the troponylamine’s amino group with Boc (tert-butoxycarbonyl) could enhance regioselectivity during oxalylation.

Analytical Validation and Characterization

Post-synthesis, this compound is validated via spectroscopic methods:

-

IR Spectroscopy : Peaks at 3270 cm (N–H stretch) and 1715 cm (C=O stretch) confirm the oxamate structure.

-

NMR Spectroscopy : In trifluoroacetic acid, vinylic protons appear at δ 7.8–9.0 ppm, while the ethyl ester’s –OCH group resonates as a quartet at δ 4.5 ppm.

-

X-ray Diffraction : Crystallographic data for analogous compounds (e.g., 3c ) reveal intramolecular hydrogen bonds between the amine and carbonyl oxygen (N–H⋯O = 1.567 Å).

Challenges and Optimization

Q & A

Q. How can clustered data from dose-response studies in preclinical models be analyzed to account for nested observations?

- Methodological Answer : Apply linear mixed-effects models (LMMs) with random intercepts for animal cohorts and fixed effects for dosage levels. Use likelihood ratio tests to compare nested models. Sensitivity analyses should assess robustness to outliers via Cook’s distance. Report intra-class correlation coefficients (ICC) to quantify cluster-level variance .

Q. What strategies resolve contradictions in efficacy data across in vitro and in vivo models of this compound?

- Methodological Answer : Perform meta-regression to identify moderators (e.g., cell line vs. tissue permeability). Validate findings using orthogonal assays (e.g., CRISPR knockouts of target proteins in vitro vs. transgenic models in vivo). Apply GRADEpro criteria to evaluate evidence strength, prioritizing studies with low risk of bias .

Q. How can computational modeling complement experimental data to elucidate this compound’s interaction mechanisms with enzymes?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities (ΔG). Validate predictions using surface plasmon resonance (SPR) for kinetic parameters (kₐ, k𝒹). Cross-reference results with mutagenesis studies to confirm critical residues in active sites .

Data Integrity & Reporting Standards

Q. What frameworks ensure transparent reporting of this compound’s preclinical data?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample size justification (power analysis ≥80%) and randomization protocols. Use the PREPARE checklist for experimental replications. Archive raw data (e.g., NMR spectra, chromatograms) in FAIR-aligned repositories like Zenodo .

Q. How should researchers address measurement uncertainties in spectroscopic analyses of this compound?

- Methodological Answer : Quantify instrument-specific errors (e.g., NMR shimming tolerances) via repeated measurements of certified standards (e.g., tetramethylsilane). Propagate uncertainties using Monte Carlo simulations for derived parameters (e.g., purity %). Report expanded uncertainties (k=2) in all datasets .

Ethical & Methodological Compliance

Q. What ethical considerations apply when designing studies involving this compound and human-derived samples?

- Methodological Answer : Obtain IRB approval for biospecimen use (e.g., plasma or hepatocytes), ensuring informed consent and anonymization. Follow ISO 15189 guidelines for clinical sample handling. Include blinding protocols for cell culture experiments to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.